2-(2-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxybenzyl alcohol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures to facilitate the formation of the boronate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used catalysts include palladium acetate and palladium chloride.
Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used bases.
Solvents: Tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are commonly used solvents.
Major Products
Aryl or Vinyl Compounds: The primary products of Suzuki-Miyaura coupling reactions.
Phenols: Products of oxidation reactions.
Scientific Research Applications
2-(2-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the development of advanced materials such as polymers and electronic devices.
Medicinal Chemistry: Employed in the synthesis of biologically active compounds and drug candidates.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronate ester in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boronate ester to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets include aryl and vinyl halides, which react with the boronate ester to form the desired products.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A compound with a similar methoxybenzyl group but different functional properties.
Benzoyl Chloride, 2-Methoxy-: Another compound with a methoxybenzyl group, used in different chemical reactions.
Uniqueness
2-(2-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. Its ability to form stable boronate esters and undergo efficient transmetalation makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C14H21BO3 |
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Molecular Weight |
248.13 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-8-6-7-9-12(11)16-5/h6-9H,10H2,1-5H3 |
InChI Key |
GRCCSTMSCHPJSP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2OC |
Origin of Product |
United States |
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